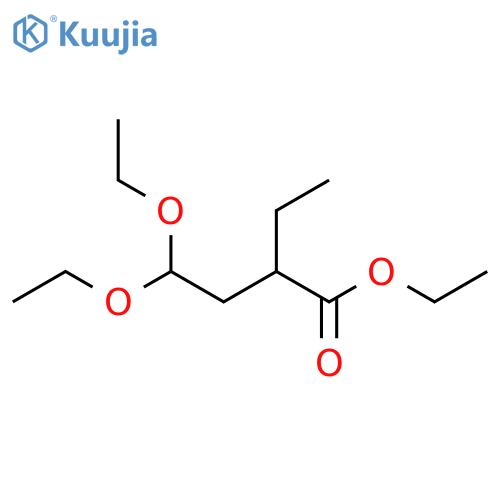Cas no 1384429-38-2 (Ethyl 4,4-diethoxy-2-ethylbutanoate)

Ethyl 4,4-diethoxy-2-ethylbutanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4,4-diethoxy-2-ethylbutanoate
-
- インチ: 1S/C12H24O4/c1-5-10(12(13)16-8-4)9-11(14-6-2)15-7-3/h10-11H,5-9H2,1-4H3
- InChIKey: PMCCDXCFKJPNRD-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(CC)CC(OCC)OCC
Ethyl 4,4-diethoxy-2-ethylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-104861-0.25g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-104861-0.5g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-104861-10g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 10g |
$4236.0 | 2023-10-28 | |
| Enamine | EN300-104861-10.0g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 10g |
$4236.0 | 2023-06-10 | ||
| Enamine | EN300-104861-0.05g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
| Enamine | EN300-104861-1.0g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 1g |
$986.0 | 2023-06-10 | ||
| Enamine | EN300-104861-2.5g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-104861-5.0g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 5g |
$2858.0 | 2023-06-10 | ||
| Enamine | EN300-104861-5g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 5g |
$2858.0 | 2023-10-28 | |
| Enamine | EN300-104861-0.1g |
ethyl 4,4-diethoxy-2-ethylbutanoate |
1384429-38-2 | 95% | 0.1g |
$867.0 | 2023-10-28 |
Ethyl 4,4-diethoxy-2-ethylbutanoate 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Ethyl 4,4-diethoxy-2-ethylbutanoateに関する追加情報
Ethyl 4,4-diethoxy-2-ethylbutanoate (CAS No. 1384429-38-2): A Comprehensive Overview in Modern Chemical Research
Ethyl 4,4-diethoxy-2-ethylbutanoate, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1384429-38-2, represents a compound of significant interest in the realm of organic chemistry and its applications. This ester, characterized by its intricate molecular structure, has garnered attention due to its potential roles in various chemical syntheses and biological studies. The compound's name, rich in specific functional groups, underscores its versatility and utility in pharmaceutical and agrochemical research.
The molecular backbone of Ethyl 4,4-diethoxy-2-ethylbutanoate consists of a butanoate chain modified by the presence of two ethoxy groups at the fourth carbon position and an additional ethyl group at the second carbon. This structural configuration imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of multiple ethyl and ethoxy substituents enhances the compound's reactivity, making it a candidate for various transformations that are pivotal in drug discovery and material science.
In recent years, the study of esters like Ethyl 4,4-diethoxy-2-ethylbutanoate has seen significant advancements, particularly in the context of their applications as flavoring agents, fragrances, and intermediates in the synthesis of more complex molecules. The compound's ability to undergo a variety of reactions, such as esterification, hydrolysis, and condensation reactions, makes it a cornerstone in laboratory settings where precise molecular modifications are required.
One of the most compelling aspects of Ethyl 4,4-diethoxy-2-ethylbutanoate is its role in pharmaceutical research. Esters have long been recognized for their ability to enhance the bioavailability and solubility of active pharmaceutical ingredients (APIs). The specific structure of this compound allows for interactions with biological targets that could lead to novel therapeutic agents. For instance, researchers have explored its potential as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to form stable complexes with biological molecules.
The agrochemical industry has also benefited from the properties of Ethyl 4,4-diethoxy-2-ethylbutanoate. Its structural features make it an effective intermediate in the production of pesticides and herbicides. These compounds are essential for modern agriculture, where they help protect crops from pests and diseases while minimizing environmental impact. The development of new agrochemicals often relies on innovative synthetic pathways that utilize esters like this one to achieve desired properties such as improved stability and efficacy.
Recent studies have delved into the catalytic processes that can be employed to synthesize Ethyl 4,4-diethoxy-2-ethylbutanoate efficiently. Advances in green chemistry have prompted researchers to explore catalytic methods that reduce waste and energy consumption. For example, enzymatic catalysis has shown promise in producing this ester with high selectivity and yield under mild conditions. Such innovations align with global efforts to promote sustainable chemical practices.
The spectroscopic analysis of Ethyl 4,4-diethoxy-2-ethylbutanoate has provided valuable insights into its molecular structure and behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming its identity and understanding its reactivity. These analytical methods are crucial for ensuring the purity and consistency of chemical products used in research and industry.
In conclusion, Ethyl 4,4-diethoxy-2-ethylbutanoate (CAS No. 1384429-38-2) stands out as a versatile compound with broad applications across multiple sectors. Its unique molecular structure enables it to participate in diverse chemical reactions, making it a valuable asset in pharmaceuticals, agrochemicals, and synthetic chemistry. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.
1384429-38-2 (Ethyl 4,4-diethoxy-2-ethylbutanoate) 関連製品
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)
- 306980-70-1(5-Amino-2-(methylsulfanyl)benzonitrile)
- 163629-15-0(N-ethyl-3,4,5-trimethoxyaniline)
- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 2098034-55-8((3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone)
- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)
- 699-23-0(ethyl cis-2-cyanocyclopropane-1-carboxylate)
- 101259-87-4(2-Pyridinamine, N-decyl-)
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)




